5-propan-2-ylindeno[1,2-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propan-2-ylindeno[1,2-b]pyridin-5-ol is a chemical compound with the molecular formula C15H15NO. It is a non-polymeric compound that features an indeno-pyridine structure, which is a fused bicyclic system containing both indene and pyridine rings.
Preparation Methods
The synthesis of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In a typical synthetic route, the starting materials include a boron reagent and a halogenated indeno-pyridine derivative. The reaction is catalyzed by palladium and proceeds under mild conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
5-propan-2-ylindeno[1,2-b]pyridin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Scientific Research Applications
5-propan-2-ylindeno[1,2-b]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-propan-2-ylindeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as indole derivatives and other indeno-pyridine compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Other Indeno-Pyridine Compounds: Compounds with similar indeno-pyridine structures may exhibit different reactivity and biological activity based on the substituents attached to the core structure.
Properties
IUPAC Name |
5-propan-2-ylindeno[1,2-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10(2)15(17)12-7-4-3-6-11(12)14-13(15)8-5-9-16-14/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGAKSMYTWYVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=CC=CC=C31)N=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.